Nojirimycin 1-sulfonic acid

β-glucosidase inhibition glycosidase inhibitor potency structure-activity relationship

Standard iminosugar analogs lack the sulfo group required for SGLT3 activation and degrade rapidly via Amadori rearrangement. This sulfonated derivative solves both problems. • Moderated β-glucosidase inhibition: 3- to 4-fold lower potency than parent nojirimycin, enabling fine-tuned titration in microbial carbohydrate metabolism assays • Unique dual functionality: Simultaneous α-glucosidase (EC 3.2.1.20) inhibition and human SGLT3 glucose sensor activation, not replicated by DNJ or miglitol • Superior stability: Crystalline sulfite adduct resists decomposition; store at -20°C as predominantly single anomer; quantitatively convertible to free nojirimycin via basic resin

Molecular Formula C6H13NO7S
Molecular Weight 243.24 g/mol
CAS No. 81703-56-2
Cat. No. B10774609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNojirimycin 1-sulfonic acid
CAS81703-56-2
Molecular FormulaC6H13NO7S
Molecular Weight243.24 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O
InChIInChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)15(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4+,5-,6+/m1/s1
InChIKeyPLICPKOWHZITQE-DVKNGEFBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nojirimycin 1-Sulfonic Acid Overview


Nojirimycin 1-sulfonic acid (CAS 81703-56-2), also designated as 1-deoxynojirimycin-1-sulfonic acid or nojirimycin bisulfite adduct [1], is a sulfonated hydroxypiperidine derivative of duvoglustat (1-deoxynojirimycin) featuring a sulfo group at the 6β position . This compound functions as an inhibitor of multiple glucosidases [2] and is classified specifically as an EC 3.2.1.20 (α-glucosidase) inhibitor [1]. It also activates the human glucose sensor SGLT3, distinguishing it from non-sulfonated iminosugar analogs that lack this dual functional profile [1]. The sulfonic acid moiety confers enhanced chemical stability relative to the parent nojirimycin, enabling its utility as a crystalline, storable reagent for glycobiology and carbohydrate metabolism studies [3].

Nojirimycin 1-Sulfonic Acid: Advantages Over DNJ and Miglitol


Generic substitution with unsulfonated iminosugars such as 1-deoxynojirimycin (DNJ) or clinically used miglitol fails in two critical respects. First, the 1-sulfonic acid derivative exhibits a distinct enzyme inhibition spectrum: it inhibits β-glucosidases with approximately 3- to 4-fold lower potency than parent nojirimycin while maintaining the same spectral breadth , thereby providing a moderated activity profile that may be advantageous in assays requiring attenuated inhibition. Second, this compound possesses a unique dual-function role as both an α-glucosidase inhibitor and an activator of the human glucose sensor SGLT3 [1], a property absent in DNJ and miglitol, which lack the sulfo group essential for this pharmacological duality . Third, the sulfite adduct form offers superior stability compared to free nojirimycin, which readily decomposes via Amadori rearrangement [2], making the sulfonic acid derivative the preferred form for long-term storage and reproducible experimental use. Substituting a generic DNJ analog would forfeit these compound-specific advantages.

Nojirimycin 1-Sulfonic Acid: Comparative Evidence


Attenuated β-Glucosidase Inhibition Potency

Nojirimycin 1-sulfonic acid (as the bisulfite adduct) inhibits β-glucosidases with the same enzyme spectrum as parent nojirimycin but demonstrates 3- to 4-fold lower inhibitory activity . This reduction in potency arises from the presence of the sulfonic acid moiety at the anomeric position, which attenuates the compound's interaction with the β-glucosidase active site relative to the unmodified nojirimycin scaffold.

β-glucosidase inhibition glycosidase inhibitor potency structure-activity relationship

SGLT3 Glucose Sensor Activation

Nojirimycin 1-sulfonic acid (1-deoxynojirimycin-1-sulfonic acid) is an activator of the human glucose sensor SGLT3 in addition to being an α-glucosidase inhibitor [1][2]. In contrast, 1-deoxynojirimycin (DNJ) and miglitol function solely as α-glucosidase inhibitors without documented SGLT3 activation . The sulfo group at the 6β position is essential for this SGLT3 modulatory activity, a structural feature absent in DNJ and miglitol.

SGLT3 activation glucose sensor iminosugar pharmacology dual-function inhibitor

Enhanced Chemical Stability

Amino-sugars such as nojirimycin are generally unstable and readily decompose via Amadori isomerization [1]. In contrast, the crystalline sulfite adducts (nojirimycin 1-sulfonic acid) exhibit marked stability when stored under appropriate conditions (0 °C to −20 °C) and appear predominantly as single anomers [1]. This stability differential is attributable to the sulfonic acid moiety protecting the anomeric center from nucleophilic attack and subsequent rearrangement.

iminosugar stability Amadori rearrangement sulfite adduct reagent storage

Stable Precursor for Nojirimycin Synthesis

Nojirimycin 1-sulfonic acid can be converted to nojirimycin by treatment with basic resin [1]. This conversion property, which is absent in 1-deoxynojirimycin (lacking the oxidizable anomeric center) and miglitol, establishes the sulfonic acid derivative as a protected precursor form of nojirimycin. Patent literature further documents that 1-deoxynojirimycin-1-sulfonic acid undergoes hydrogenation on Raney nickel to yield 1-deoxynojirimycin [2], while treatment with aqueous sulfur dioxide produces the sulfonic acid adduct from synthetic intermediates [3].

nojirimycin synthesis bisulfite adduct precursor iminosugar preparation basic resin conversion

Nojirimycin 1-Sulfonic Acid: Research Applications


Attenuated β-Glucosidase Inhibition Assays

Researchers requiring moderate β-glucosidase inhibition rather than complete blockade should prioritize nojirimycin 1-sulfonic acid over parent nojirimycin. The 3- to 4-fold reduced potency allows for finer titration of inhibitory effects in carbohydrate metabolism assays where partial enzyme suppression reveals intermediate phenotypes that full inhibition would obscure. This moderated activity is particularly valuable in studying β-glucosidase-dependent pathways in microbial systems .

Combined α-Glucosidase and SGLT3 Modulation

Nojirimycin 1-sulfonic acid is uniquely suited for investigations requiring simultaneous modulation of two distinct glucose-handling pathways: inhibition of α-glucosidase (EC 3.2.1.20) and activation of the SGLT3 glucose sensor [1]. This dual functionality is not replicated by standard α-glucosidase inhibitors such as 1-deoxynojirimycin or miglitol . Applications include dissecting the interplay between intestinal carbohydrate digestion and glucose-sensing mechanisms in metabolic research.

Nojirimycin Generation from Stable Precursor

In synthetic chemistry workflows requiring free nojirimycin, the 1-sulfonic acid derivative serves as a stable, storable precursor that can be quantitatively converted to nojirimycin via basic resin treatment [2] or utilized as an intermediate in total synthesis routes [3][4]. This application is particularly relevant for laboratories generating nojirimycin for glycosidase inhibition studies without direct access to fermentation-derived material.

Stable Reagent for Long-Term Inhibition Studies

For longitudinal experiments or studies where reagent degradation would confound results, nojirimycin 1-sulfonic acid provides superior stability compared to free nojirimycin, which is prone to Amadori rearrangement decomposition [5]. The crystalline sulfite adduct maintains integrity when stored at −20 °C and appears predominantly as single anomers [5], ensuring consistent inhibition profiles across experimental replicates and extended time courses.

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